Arteannuic Acid vs. Artemisinin: Quantified 2,300-Fold Difference in Antimalarial Potency
In direct head-to-head in vitro assays against Plasmodium falciparum, arteannuic acid exhibits a median IC50 of 69.7 μM, compared to a median IC50 of 0.028 μM for artemisinin, representing a 2,300- to 2,800-fold reduction in potency [1]. This quantitative differential is essential for rational procurement; arteannuic acid is not a direct antimalarial agent but a precursor.
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 77.8 μM, 61.6 μM (median 69.7 μM) |
| Comparator Or Baseline | Artemisinin: 0.033 μM, 0.022 μM, 0.0231 μM (median 0.028 μM) |
| Quantified Difference | ~2,300-fold to 2,800-fold lower potency |
| Conditions | Plasmodium falciparum in vitro culture; reported in World J Pharmacol (2014) |
Why This Matters
This quantifies that arteannuic acid is unsuitable as a direct antimalarial agent, guiding procurement strictly towards its use as a synthetic intermediate or analytical standard.
- [1] Suberu, J. O., et al. (2014). Dried-leaf Artemisia annua: A practical malaria therapeutic for developing countries?. World Journal of Pharmacology, 3(4), 39–55. View Source
